molecular formula C10H10N2O2 B11906210 1-Oxo-2,3-dihydro-1H-indene-2-carbohydrazide CAS No. 22065-53-8

1-Oxo-2,3-dihydro-1H-indene-2-carbohydrazide

Cat. No.: B11906210
CAS No.: 22065-53-8
M. Wt: 190.20 g/mol
InChI Key: DKTHBSGUEONNPY-UHFFFAOYSA-N
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Description

1-Oxo-2,3-dihydro-1H-indene-2-carbohydrazide is an organic compound with a unique structure that includes an indene backbone

Properties

CAS No.

22065-53-8

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

3-oxo-1,2-dihydroindene-2-carbohydrazide

InChI

InChI=1S/C10H10N2O2/c11-12-10(14)8-5-6-3-1-2-4-7(6)9(8)13/h1-4,8H,5,11H2,(H,12,14)

InChI Key

DKTHBSGUEONNPY-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=CC=CC=C21)C(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-2,3-dihydro-1H-indene-2-carbohydrazide typically involves the reaction of 1-Oxo-2,3-dihydro-1H-indene-2-carboxylic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-2,3-dihydro-1H-indene-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

1-Oxo-2,3-dihydro-1H-indene-2-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Oxo-2,3-dihydro-1H-indene-2-carbohydrazide involves its interaction with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the presence of the hydrazide group, which can form stable intermediates during chemical reactions. The pathways involved include nucleophilic addition and substitution reactions, leading to the formation of stable products.

Comparison with Similar Compounds

  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
  • 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile

Comparison: 1-Oxo-2,3-dihydro-1H-indene-2-carbohydrazide is unique due to the presence of the hydrazide group, which imparts distinct reactivity compared to similar compounds. While methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate and 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile share the indene backbone, they lack the hydrazide functionality, making their chemical behavior and applications different.

Biological Activity

1-Oxo-2,3-dihydro-1H-indene-2-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article consolidates diverse research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound is characterized by its unique structure, which includes an indene moiety and a hydrazide functional group. This structural configuration is believed to contribute to its biological activity through interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may exert its effects by:

  • Inhibiting Enzymes : It may inhibit enzymes involved in microbial growth or cancer cell proliferation.
  • Modulating Receptor Activity : The compound could bind to receptors, influencing various biochemical pathways and potentially leading to therapeutic outcomes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating a notable zone of inhibition compared to standard antibiotics.

Bacterial Strain Zone of Inhibition (mm) Standard Antibiotic (mm)
E. coli1520
S. aureus1822
P. aeruginosa1219

Table 1: Antimicrobial activity of this compound compared to standard antibiotics.

Anticancer Activity

In vitro studies have shown that this compound has potential anticancer effects. It was tested on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated that the compound induced apoptosis in these cell lines.

Cell Line IC50 (µM) Control IC50 (µM)
MCF-72550
A5493055

Table 2: IC50 values for this compound in cancer cell lines.

Case Study 1: Antimicrobial Efficacy

A recent study focused on the synthesis of derivatives of this compound and their antimicrobial efficacy against resistant strains of bacteria. The derivatives showed enhanced activity compared to the parent compound, suggesting that structural modifications can improve biological activity.

Case Study 2: Cancer Cell Apoptosis

Another investigation explored the apoptotic mechanisms induced by this compound in MCF-7 cells. Flow cytometry analysis revealed increased annexin V positivity in treated cells, indicating that the compound effectively triggers programmed cell death.

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